4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride
Overview
Description
Scientific Research Applications
Antidepressant Activity
A study focused on synthesizing 2-Aryl-3-methyl-5-phenylmorpholine compounds, which included reactions similar to the creation of 4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride. These compounds exhibited antidepressant activities, demonstrated by a mice forced swimming test, where they showed reduced immobility time, suggesting potential antidepressant effects (Xiao Xin, 2007).
Antibacterial Activity
The action of similar compounds on bacterial growth was studied, revealing their potential as antibacterial agents. These studies involved microcalorimetry to examine the impact on Escherichia coli and Staphylococcus aureus, showing that these compounds could affect bacterial metabolism (Xi Li et al., 2010).
Antimicrobial Properties
Research on substituted phenyl azetidines, which are structurally related to this compound, indicated potential antimicrobial properties. These compounds were evaluated for their effectiveness against various microorganisms (K. Doraswamy & P. Ramana, 2013).
Synthesis and Structural Analysis
Studies have been conducted on the synthesis of related compounds and their structural characterization, which is crucial for understanding their potential applications in scientific research (D. Achutha et al., 2017).
Insect Growth Regulation
Compounds with similar structures have been tested for their ability to induce precocious metamorphosis in larvae of silkworms, suggesting potential use in insect growth regulation (Kenjiro Furuta et al., 2006).
Properties
IUPAC Name |
4-ethyl-3-methyl-2-phenylmorpholin-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-14-9-10-16-13(15,11(14)2)12-7-5-4-6-8-12;/h4-8,11,15H,3,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHFPCKHDMBFLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1C)(C2=CC=CC=C2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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